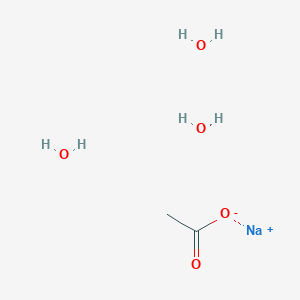

Sodium acetate trihydrate

Descripción

Significance of Hydrated Salts in Chemical Systems

Hydrated salts, or hydrates, are ionic compounds that have a specific number of water molecules incorporated into their crystal lattice structure. koyuncusalt.comencyclopedia.com These water molecules, known as the water of crystallization, are not merely present as moisture but are chemically bound within the crystal, influencing its properties. koyuncusalt.com The presence of this water can affect the salt's solubility, color, and crystal shape. pcc.eu Hydrated salts play a crucial role in various industrial and natural processes, from their use in construction materials like gypsum (calcium sulfate (B86663) dihydrate) to their involvement in geological formations. koyuncusalt.compcc.eu Their ability to absorb and release water is harnessed in applications such as desiccants and for storing thermal energy. koyuncusalt.comosti.gov

Scope and Relevance of Sodium Acetate (B1210297) Trihydrate Research

Research into sodium acetate trihydrate is extensive and spans numerous scientific disciplines. Its applications are diverse, ranging from its use as a buffering agent in chemical and biological laboratories to its role as a food additive and a component in reusable heating pads. cneastchem.comontosight.ai Current research often focuses on optimizing its use in specific applications, such as enhancing its thermal energy storage capabilities and developing new composite materials. researchgate.netresearchgate.net The compound's role in biotechnology, particularly in the precipitation and purification of DNA and RNA, underscores its importance in molecular biology. chemignition.compatsnap.com

Historical Context of this compound Studies

Historically, sodium acetate was prepared through the reaction of acetic acid with sodium carbonate. atamanchemicals.com Its utility has been recognized for a considerable time, with applications in industries such as dyeing, where it acts as a mordant, and in early photography. atamanchemicals.com The study of its hydrated forms and their properties has evolved with advancements in analytical techniques. The surge in molecular biology during the 1980s and 1990s brought new prominence to this compound for its role in nucleic acid precipitation. patsnap.com

Chemical and Physical Properties of this compound

This compound (CH₃COONa·3H₂O) is a colorless, crystalline solid that is highly soluble in water. cneastchem.comontosight.ai It is odorless or may have a faint acetic acid smell. atamanchemicals.comchemicalbook.com The trihydrate form contains three molecules of water for every molecule of sodium acetate. encyclopedia.com

Key Properties of this compound:

| Property | Value |

| Chemical Formula | CH₃COONa·3H₂O cneastchem.com |

| Molar Mass | 136.08 g/mol lookchem.comnih.gov |

| Appearance | White, crystalline powder or crystals ontosight.aiwikipedia.org |

| Melting Point | 58 °C (136 °F) cneastchem.comwikipedia.org |

| Density | 1.45 g/cm³ wikipedia.org |

| Solubility in Water | Highly soluble cneastchem.com |

| pH of Aqueous Solution (0.1M) | Approximately 8.9 atamanchemicals.comchemicalbook.com |

Synthesis and Industrial Production of this compound

The synthesis of this compound can be achieved through both laboratory-scale and industrial manufacturing processes.

Laboratory-Scale Synthesis

In a laboratory setting, this compound is commonly prepared by the reaction of acetic acid with a sodium-containing base such as sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. wikipedia.org The reaction with sodium carbonate, for instance, produces sodium acetate, water, and carbon dioxide gas. wikipedia.org The resulting solution is then typically heated to evaporate excess water and subsequently cooled to allow for the crystallization of this compound. guidechem.comprepchem.com

Industrial Manufacturing Processes

On an industrial scale, the production of this compound also primarily involves the neutralization of acetic acid with sodium hydroxide or sodium carbonate in an aqueous solution. atamanchemicals.comwikipedia.org The process is carefully controlled to ensure the desired purity and crystal size. After the reaction, the solution is filtered and concentrated. google.comgoogle.com The concentrated solution is then cooled, leading to the crystallization of this compound, which is subsequently separated from the remaining liquid through centrifugation or filtration and then dried. guidechem.comgoogle.comgoogle.com

Applications of this compound in Various Scientific Fields

The unique properties of this compound lend it to a wide array of applications across different scientific and industrial sectors.

Materials Science and Engineering

In materials science, this compound is notable for its application as a phase change material (PCM) for thermal energy storage. researchgate.netchemicalbook.commerckmillipore.com When it melts, it absorbs a significant amount of latent heat, and this heat is released when it crystallizes. wikipedia.org This property is utilized in reusable heating pads and for storing solar energy. chemignition.comwikipedia.org Research in this area focuses on improving its performance by addressing issues like supercooling and phase separation through the development of composite materials. researchgate.netresearchgate.netdtu.dk It is also used in the textile industry to neutralize sulfuric acid waste streams and as a photoresist. atamanchemicals.com

Biotechnology and Molecular Biology

This compound is a crucial reagent in biotechnology and molecular biology laboratories. chemignition.comlaboratorynotes.com It is widely used as a buffer to maintain a stable pH, particularly in the mildly acidic range, which is critical for many biochemical reactions. atamanchemicals.com A primary application is in the ethanol (B145695) precipitation of DNA and RNA, where it helps to effectively isolate these nucleic acids from solution. chemignition.comrmreagents.com It is also a component of various electrophoresis buffers used to separate nucleic acid fragments by size. chemignition.com

Analytical Chemistry

In analytical chemistry, this compound is frequently used to prepare buffer solutions. atamanchemicals.comlookchem.com Its ability, in combination with acetic acid, to maintain a constant pH is essential for many analytical procedures. atamanchemicals.com It is also used in high-performance liquid chromatography (HPLC) and as a reagent in various titration procedures. rmreagents.comscharlab.com

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. |

|---|---|

Número CAS |

6131-90-4 |

Fórmula molecular |

C2H6NaO3 |

Peso molecular |

101.06 g/mol |

Nombre IUPAC |

sodium;acetate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clave InChI |

PNNIIULEYDEVIV-UHFFFAOYSA-N |

Impurezas |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |

SMILES |

CC(=O)[O-].O.O.O.[Na+] |

SMILES isomérico |

CC(=O)[O-].O.O.O.[Na+] |

SMILES canónico |

CC(=O)O.O.[Na] |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |

Densidad |

1.528 g/ml 1.5 g/cm³ |

melting_point |

324 °C 328 °C |

Otros números CAS |

6131-90-4 |

Descripción física |

Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |

Números CAS relacionados |

6131-90-4 (Parent) 127-09-3 (anhydrous) |

Solubilidad |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |

Sinónimos |

Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |

Presión de vapor |

0.00000071 [mmHg] |

Origen del producto |

United States |

Synthetic Routes and Mechanistic Investigations

Established Laboratory Synthesis Methodologies

In a laboratory setting, sodium acetate (B1210297) trihydrate is typically synthesized through the neutralization of acetic acid with a sodium-containing base. The choice of base can influence the reaction's vigor and the byproducts formed.

The most common laboratory preparations involve reacting acetic acid (often in the form of vinegar, a 5-8% aqueous solution) with sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. wikipedia.orgatamanchemicals.comatamanchemicals.com These reactions are classic acid-base neutralizations that produce aqueous sodium acetate. libretexts.org

Acetic Acid and Sodium Hydroxide: This reaction is a straightforward neutralization between a weak acid and a strong base, yielding sodium acetate and water. quora.comquora.combrainly.com The reaction is exothermic. quora.com

Reaction: CH₃COOH + NaOH → CH₃COONa + H₂O quora.com

Acetic Acid and Sodium Carbonate: The reaction with sodium carbonate ("washing soda") produces sodium acetate, water, and carbon dioxide gas. quora.com The release of CO₂ results in effervescence. quora.comamasci.net

Reaction: 2CH₃COOH + Na₂CO₃ → 2CH₃COONa + H₂O + CO₂ quora.comnewtopchem.com

Acetic Acid and Sodium Bicarbonate: Similar to sodium carbonate, reacting acetic acid with sodium bicarbonate ("baking soda") generates sodium acetate, water, and carbon dioxide. foodadditives.netyoutube.com This reaction is well-known from the "baking soda and vinegar volcano" experiment. wikipedia.orgatamanchemicals.com

Reaction: CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂ foodadditives.net

Following the neutralization, the resulting aqueous solution of sodium acetate is typically heated to evaporate excess water. amasci.net Upon cooling the concentrated solution, sodium acetate trihydrate crystallizes out and can be separated by filtration. guidechem.comprepchem.com

Table 1: Laboratory Synthesis Reactions for Sodium Acetate

| Acetic Acid Precursor | Base | Products | Observable Phenomena |

|---|---|---|---|

| Acetic Acid (CH₃COOH) | Sodium Hydroxide (NaOH) | Sodium Acetate (CH₃COONa), Water (H₂O) | Heat generation. |

| Acetic Acid (CH₃COOH) | Sodium Carbonate (Na₂CO₃) | Sodium Acetate (CH₃COONa), Water (H₂O), Carbon Dioxide (CO₂) | Effervescence (fizzing). quora.comamasci.net |

| Acetic Acid (CH₃COOH) | Sodium Bicarbonate (NaHCO₃) | Sodium Acetate (CH₃COONa), Water (H₂O), Carbon Dioxide (CO₂) | Vigorous effervescence (fizzing). wikipedia.orgyoutube.com |

On an industrial scale, this compound is primarily prepared by reacting acetic acid with a sodium base, most commonly sodium hydroxide, using water as the solvent. wikipedia.orgatamanchemicals.comchemicalbook.com The process is optimized for efficiency, yield, and purity.

The general industrial process involves:

Neutralization: Acetic acid and sodium hydroxide are reacted in large vessels. guidechem.com The reaction is carefully controlled to ensure complete neutralization.

Concentration: The resulting sodium acetate solution is concentrated by evaporating water, often under reduced pressure to lower the boiling point. guidechem.comgoogle.com

Crystallization: The concentrated solution is cooled, allowing this compound crystals to form. foodadditives.netgoogle.com To control crystal size and prevent supercooling, seed crystals of this compound may be added. google.comgoogle.com

Separation and Drying: The crystals are separated from the remaining liquid (mother liquor) using techniques like centrifugation and are then dried. guidechem.comgoogle.com

An alternative industrial method involves the metathesis (double displacement) reaction between calcium acetate and sodium sulfate (B86663) or sodium carbonate. foodadditives.netgoogle.com

Reaction Mechanisms and Stoichiometry

The formation of sodium acetate is governed by fundamental principles of acid-base chemistry, specifically proton transfer.

The synthesis of sodium acetate from acetic acid and a base like sodium hydroxide is a classic Brønsted-Lowry acid-base reaction. youtube.com In this process, the acetic acid molecule (CH₃COOH) acts as a proton donor (acid), and the hydroxide ion (OH⁻) from NaOH acts as a proton acceptor (base). brainly.comquora.com

The mechanism involves the transfer of a proton (H⁺) from the carboxyl group (-COOH) of the acetic acid to the hydroxide ion. quora.comucalgary.ca The electrons from the O-H bond in acetic acid move to the oxygen atom, creating the negatively charged acetate ion (CH₃COO⁻). Simultaneously, the hydroxide ion uses its lone pair of electrons to form a new bond with the proton, creating a water molecule (H₂O). quora.comucalgary.ca The positively charged sodium ion (Na⁺) is a spectator ion that then forms an ionic bond with the newly formed acetate ion. ucalgary.ca This deprotonation of the acid is a fundamental type of proton transfer reaction. youtube.com

The primary neutralization reactions for producing sodium acetate are generally clean and have high yields. However, potential side reactions or subsequent reactions can occur under specific conditions.

When sodium carbonate or bicarbonate is used, the initial product is carbonic acid (H₂CO₃). wikipedia.orgquora.com This intermediate is unstable under normal conditions and readily decomposes into carbon dioxide and water. wikipedia.orgquora.com This is an inherent part of the reaction pathway rather than a competing side reaction.

A more significant side reaction can occur under forcing conditions. If sodium acetate is heated strongly in the presence of sodium hydroxide (as in soda lime), it can undergo decarboxylation to form methane (B114726) and sodium carbonate. wikipedia.orgquora.com

Decarboxylation Reaction: CH₃COONa + NaOH → CH₄ + Na₂CO₃ wikipedia.orgquora.com

This reaction is generally undesirable in the context of synthesis but is a known chemical transformation of the product. In standard synthesis and purification processes, maintaining appropriate temperature control prevents such side reactions. lohmann-minerals.com

Byproduct Formation and Utilization Strategies

The byproducts of sodium acetate synthesis depend on the chosen reactants.

In the reaction of acetic acid with sodium hydroxide, the only byproduct is water . quora.com

When sodium carbonate or sodium bicarbonate is the base, the byproducts are water and carbon dioxide . quora.comnewtopchem.com

In the less common industrial synthesis using sodium metal and anhydrous acetic acid to produce anhydrous sodium acetate, hydrogen gas is a valuable byproduct. wikipedia.orgatamanchemicals.com

In the context of a circular economy, sodium acetate itself can be considered a utilized byproduct. For example, some industrial processes, such as the production of trimellitic anhydride (B1165640), generate sodium acetate solutions as a waste stream. google.comgoogle.com Instead of being discarded, this solution can be purified, neutralized, and crystallized to produce commercial-grade this compound, turning a waste product into a valuable chemical. google.comgoogle.com Furthermore, sodium acetate is used in various environmental applications, such as in wastewater treatment, where it serves as a carbon source for denitrification, showcasing its role in processing byproducts from other sectors. patsnap.compatsnap.com

Carbon Dioxide Evolution and Management

The synthesis of sodium acetate can involve reactants that lead to the evolution of carbon dioxide gas. This is particularly prominent in reactions where a carbonate or bicarbonate is neutralized with acetic acid. wikipedia.org For instance, the reaction between sodium bicarbonate (baking soda) and acetic acid (vinegar) produces sodium acetate, water, and carbonic acid. wikipedia.org The carbonic acid is unstable under normal conditions and readily decomposes into carbon dioxide and water, resulting in the characteristic effervescence observed in this reaction. wikipedia.org

CH₃COOH + NaHCO₃ → CH₃COONa + H₂CO₃ H₂CO₃ → H₂O + CO₂

Industrially, managing this carbon dioxide evolution is a key consideration. In many traditional processes, the CO₂ is simply vented. However, with increasing focus on reducing greenhouse gas emissions, more advanced methods of CO₂ management are being explored. patsnap.com These include carbon capture and utilization (CCU) technologies, where the evolved CO₂ is captured and used as a feedstock for other chemical processes, effectively sequestering it. patsnap.compatsnap.com Research has shown that sodium acetate itself can be used in carbon capture processes through mineralization, where it reacts with CO₂ to form stable carbonate compounds. patsnap.com

The rate of carbon dioxide evolution can be influenced by reaction conditions. For example, when mixing sodium bicarbonate and glacial acetic acid, a vigorous reaction with a significant temperature drop can occur. google.com In contrast, reacting sodium bicarbonate with propionic acid results in a much slower reaction and temperature change. google.com Heating is often applied to drive the reaction to completion and ensure all carbonate has reacted, which is confirmed by the absence of CO₂ evolution upon acidification of the final product. google.com

In some bio-electrochemical systems, carbon dioxide is used as a feedstock for acetate production. In these microbial electrosynthesis systems, CO₂ is reduced to acetate, representing a method of CO₂ utilization rather than evolution. researchgate.netunimi.it The efficiency of this process can be influenced by factors such as the presence of sodium ions and the type of membrane used in the electrochemical cell. researchgate.netresearchgate.net

Water of Crystallization Formation and Control

This compound (CH₃COONa·3H₂O) is a salt hydrate (B1144303), meaning it incorporates water molecules into its crystal structure. The formation and control of this water of crystallization are critical in its applications, particularly its use as a phase-change material (PCM) for thermal energy storage, such as in heating pads. wikipedia.orgatamanchemicals.com

The trihydrate crystals melt at approximately 58°C, dissolving in their own water of crystallization to form a concentrated aqueous solution. wikipedia.orgatamanchemicals.com If this solution is heated further and then cooled, it can become supersaturated. atamanchemicals.com This supersaturated solution can remain in a liquid state at room temperature, well below its melting point, without solidifying. wikipedia.org Crystallization is then initiated by introducing a nucleation center, such as by clicking a metal disc in a heating pad, which causes the rapid, exothermic formation of solid this compound crystals. wikipedia.orgatamanchemicals.com

A significant challenge in the repeated use of this compound as a PCM is incongruent melting. This occurs when, instead of a homogenous solution forming upon melting, phase segregation happens, leading to the precipitation of anhydrous sodium acetate. rsc.orgresearchgate.net This reduces the material's heat storage capacity and reliability. researchgate.net

Research has focused on methods to control the crystallization process and prevent incongruent melting.

Control Strategies for Crystallization:

Additives: The addition of certain polymers in low concentrations can act as crystal-habit modifiers. These polymers can suppress the precipitation of the anhydrous form. rsc.orged.ac.uk For example, the sodium salt of poly(methacrylic acid) has been shown to be an effective inhibitor of anhydrous sodium acetate nucleation. researchgate.net Other additives like Carboxy-Methyl Cellulose (B213188) and Xanthan Gum have also been investigated to prevent phase separation. researchgate.net

Nucleating Agents: To control sub-cooling and ensure reliable crystallization, nucleating agents are used. In situ X-ray powder diffraction studies have identified disodium (B8443419) hydrogen phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O) as an effective nucleator for this compound. rsc.orged.ac.uk

Excess Water: Adding extra water to the mixture is a method to avoid phase separation of the incongruently melting salt hydrate, thereby increasing the heat storage capacity. researchgate.net

Process Control: In industrial production, continuous crystallization processes allow for control over the crystal size. By managing the temperature difference between the cooling medium and the slurry, as well as the residence time in the crystal growth vessel, the particle size of the resulting this compound can be controlled. google.com

The table below summarizes findings from a study on a continuous crystallization process for this compound, illustrating the control of crystal size. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Slurry Temperature in Receiving Kettle | 35 °C | 45 °C | 45 °C |

| Crystal Weight Percent in Slurry | 10% | 20% | 50% |

| Cooling Water Temperature Difference | 1 °C | 5 °C | 10 °C |

| Slurry Flow Rate | 10 t/h | 5 t/h | 2 t/h |

| Residence Time in Growth Kettle | 0.5 hours | 0.5 hours | 5 hours |

| Resulting Crystal Particle Diameter | 0.4 - 0.5 mm | 0.4 - 0.5 mm | 0.8 - 1.0 mm |

The stability of the supersaturated state can also be controlled. Studies have shown that adding substances like acetic acid, ethanol (B145695), or glycerin can prolong the supercooling time significantly, which is beneficial for long-term latent heat storage. researchgate.net Acetic acid, in particular, has been shown to inhibit crystal growth and maintain cycling stability. researchgate.net

Advanced Structural Characterization and Polymorphism Studies

Crystalline Architectures of Sodium Acetate (B1210297) and its Trihydrate

The arrangement of ions and molecules in the solid state dictates the macroscopic properties of a material. For sodium acetate, both its anhydrous and trihydrate forms present distinct crystalline architectures that have been the subject of detailed structural analysis.

The crystal structure of sodium acetate trihydrate is characterized by a specific and repeating three-dimensional arrangement of sodium ions, acetate ions, and water molecules. The sodium ion (Na⁺) is central to this architecture. Its coordination environment consists of a distorted octahedron formed by surrounding oxygen atoms from both water molecules and acetate anions. wikipedia.org These adjacent octahedra share edges, creating one-dimensional chains that run through the lattice. wikipedia.org

Neutron and X-ray diffraction studies on concentrated aqueous solutions have provided further insight into this coordination. In an 8 mol% aqueous solution, the hydration number for the Na⁺ ion was determined to be approximately 4.7, with a sodium-to-water bond distance (r(Na⁺-H₂O)) of 2.39 Å. jps.or.jp In the solid trihydrate, the coordination is a complex interplay between the water of hydration and the carboxylate groups of the acetate ions. This arrangement is crucial for the stability of the hydrated crystal.

Table 1: Coordination Details of Sodium Ion in Aqueous Sodium Acetate Solution

| Parameter | Value | Source |

|---|---|---|

| Hydration Number (n) | 4.7(1) | jps.or.jp |

This interactive table summarizes key coordination parameters for the sodium ion as determined by diffraction studies.

The structural integrity of the this compound crystal is heavily reliant on a network of intermolecular forces, primarily hydrogen bonds. These bonds form a two-dimensional network that links the one-dimensional chains of sodium-centered octahedra into a cohesive three-dimensional structure. wikipedia.org The interactions occur between the hydrogen atoms of the water of hydration and the oxygen atoms of the acetate ions. wikipedia.org

The carboxyl group of the acetate ion is a key participant in this network, forming hydrogen bonds with approximately four water molecules in its first hydration shell. jps.or.jp Studies on eutectic mixtures of this compound and urea (B33335) further highlight the importance of these interactions, showing that intensive hydrogen bonding between the components is a defining characteristic of the system. mdpi.comresearchgate.net The disruption or alteration of this hydrogen-bonding network, for instance by adding water to a eutectic mixture, can significantly change the system's properties. researchgate.net These non-covalent interactions are fundamental to the compound's solubility, crystal morphology, and thermal behavior.

Polymorphic Forms and Phase Transitions

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. symbiosisonlinepublishing.com These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Sodium acetate is known to exhibit polymorphism, with studies identifying several anhydrous forms in addition to its well-known trihydrate state.

While sodium acetate has been studied for many years, research has continued to uncover new crystalline forms. Two previously unknown polymorphs of anhydrous sodium acetate were identified and characterized using single-crystal X-ray diffraction. mdpi.comx-mol.com These novel forms were designated as a tetragonal polymorph (Form III) and an orthorhombic polymorph (Form IV). mdpi.com

The characterization provided detailed structural data, including space groups and cell parameters, distinguishing them from the two previously known orthorhombic polymorphs, Forms I and II. mdpi.com Hirshfeld surface fingerprint plots were used to clearly illustrate the differences in the packing environments between the new and previously known forms. mdpi.comx-mol.com This discovery underscores the structural complexity of even seemingly simple compounds.

Table 2: Characterized Polymorphs of Anhydrous Sodium Acetate

| Polymorph | Crystal System | Space Group | Source |

|---|---|---|---|

| Form I | Orthorhombic | - | mdpi.com |

| Form II | Orthorhombic | - | mdpi.com |

| Form III | Tetragonal | P4/nmm | mdpi.com |

This interactive table lists the known polymorphs of anhydrous sodium acetate and their corresponding crystal systems and space groups.

The specific polymorph that crystallizes from a solution is highly dependent on the conditions of crystallization, such as temperature, supersaturation, and the solvent used. symbiosisonlinepublishing.comwhiterose.ac.uk For sodium acetate, these conditions dictate whether an anhydrous or a hydrated form crystallizes and which anhydrous polymorph is favored.

The novel tetragonal Form III was crystallized from a supersaturated aqueous solution that had been allowed to mature for six months at room temperature. mdpi.com A phase transition was observed when a crystal of this tetragonal form was cooled to 100 K for data collection and subsequently warmed to ambient temperature, resulting in its conversion to the new orthorhombic Form IV. mdpi.comx-mol.com This suggests that the orthorhombic Form IV may be the more thermodynamically stable of the two at lower temperatures. mdpi.com

Furthermore, studies using ultrashort laser pulses to induce crystallization in supersaturated solutions found that the pulse duration influenced the resulting form, or pseudopolymorph. acs.org Femtosecond laser pulses tended to produce both anhydrate and trihydrate crystals, whereas picosecond pulses preferentially generated the anhydrate form. acs.org This demonstrates that the pathway of nucleation can be directed by specific energy inputs, influencing polymorphic outcomes.

Distinguishing between different polymorphs requires analytical techniques sensitive to the subtle differences in their crystal lattices. X-ray diffraction is a primary tool for this purpose. Single-crystal X-ray diffraction was instrumental in the definitive identification and structural solution of the novel tetragonal and orthorhombic polymorphs of sodium acetate. mdpi.com Powder X-ray diffraction (PXRD) is also commonly used to identify polymorphic forms in bulk samples. researchgate.netconicet.gov.ar

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides complementary information by probing the intramolecular and intermolecular vibrations within the crystal. nih.govresearchgate.net These techniques are sensitive to the local chemical environment and molecular conformation, which differ between polymorphs. For instance, Raman spectroscopy was effectively used to differentiate between the plate-like anhydrous crystals and the needle-like trihydrate crystals of sodium acetate formed during laser-induced crystallization experiments. acs.org The distinct Raman spectra of the two forms allowed for their unambiguous identification. acs.org Similarly, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to study the hydration process of anhydrous sodium acetate to form the trihydrate, tracking the changes in vibrational modes as water interacts with the salt. unca.edu

Structural Elucidation Methodologies

The precise determination of the three-dimensional atomic arrangement within a crystal is fundamental to understanding the physicochemical properties of a material. For this compound, a compound of significant interest for thermal energy storage, various advanced analytical techniques are employed to elucidate its crystal structure, identify different crystalline forms (polymorphism), and analyze the intricate network of intermolecular interactions that govern its behavior.

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline solid. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution, which is then used to construct a three-dimensional model of the crystal lattice.

For this compound, SC-XRD studies have been crucial in establishing its fundamental crystallographic parameters. Early determinations, and subsequent verifications, have provided the foundational data for its crystal structure. researchgate.net The technique has also been applied to study related compounds and polymorphs, such as the anhydrous forms of sodium acetate, which can be obtained under specific conditions like elevated temperatures. mdpi.com For instance, two anhydrous orthorhombic polymorphs and two new tetragonal and orthorhombic forms have been characterized using SC-XRD, providing insight into the structural transformations the acetate ion can undergo. mdpi.com While this compound itself is well-studied, research on related organometallic complexes, such as this compound-doped thiourea, also relies on SC-XRD to determine the lattice specifications of the resulting co-crystals. sphinxsai.com

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 12.475 (2) Å |

| b | 10.407 (3) Å |

| c | 10.449 (3) Å |

| β | 112.65 (5)° |

| Z (Formula units per unit cell) | 8 |

| Data sourced from Mannan, 1972. researchgate.net |

Powder X-ray Diffraction (PXRD) is a versatile and rapid analytical technique used to identify crystalline phases and analyze the structural characteristics of a material in powdered form. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern defined by peak positions (related to the unit cell dimensions) and intensities.

In the context of this compound, PXRD is an indispensable tool for phase identification and purity assessment. dtu.dkucl.ac.uk Researchers use PXRD to confirm that the starting material for experiments is pure this compound, free from contamination by other phases, particularly the anhydrous form (sodium acetate). ucl.ac.ukacs.org This verification is critical, as the presence of anhydrous sodium acetate can significantly alter the material's performance as a phase-change material. ucl.ac.uk

Furthermore, PXRD is employed to analyze the solid material after crystallization cycles. Studies have confirmed that when nucleating agents like calcium chloride dihydrate (CaCl₂·2H₂O) or magnesium chloride hexahydrate (MgCl₂·6H₂O) are used, the resulting crystallized product is pure this compound. acs.org The technique is also effective for identifying the composition of aggregates and refining the phase diagram of this compound in its supercooled state. dtu.dk The diffraction patterns obtained from PXRD measurements can be compared against standard patterns from crystallographic databases or patterns calculated from single-crystal data to confirm the material's identity and space group, such as C2/c for this compound. researchgate.net

Hirshfeld Surface Analysis (HSA) is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. scirp.orgrsc.org The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest. This surface can be color-mapped to highlight different types of close contacts between molecules, and it can be used to generate a unique two-dimensional "fingerprint plot" that summarizes all intermolecular interactions. uzh.ch

Key interactions can be identified and their prevalence compared across different crystalline forms. For example, fingerprint plots for sodium acetate polymorphs show prominent features corresponding to specific atom···atom contacts.

| Interaction Type | Significance in Sodium Acetate Polymorphs |

| O···O Contacts | A prominent, short-distance feature in the fingerprint plots of some anhydrous polymorphs. mdpi.com |

| H···H Contacts | Generally a major contributor to the overall crystal packing in organic molecules due to the large hydrogen content. uzh.ch |

| O···H Contacts | Represents hydrogen bonding, a critical interaction in hydrated crystals like this compound, and electrostatic interactions. scirp.orgscirp.org |

This analysis helps explain the packing differences between polymorphs by graphically and quantitatively representing the landscape of intermolecular forces. mdpi.com The red regions on a Hirshfeld surface indicate closer contacts with strong hydrogen bonds, while blue regions represent weaker or longer-range contacts. scirp.org This detailed view of the intermolecular environment is essential for understanding phenomena like phase transitions and the relative stability of different crystal forms.

Thermophysical Properties and Phase Change Material Pcm Applications

Fundamental Thermophysical Behavior of Sodium Acetate (B1210297) Trihydrate

The efficacy of sodium acetate trihydrate as a PCM is rooted in its fundamental thermophysical properties, which dictate its heat storage capacity and thermal behavior during phase transitions.

The latent heat of fusion, the amount of energy absorbed or released during the solid-liquid phase change at a constant temperature, is a critical parameter for any PCM. For this compound, this value is substantial, contributing to its high energy storage density. dtu.dk Reported values for the latent heat of fusion are in the range of 226 to 265 kJ/kg. bme.huresearchgate.net

However, a significant challenge with this compound is its tendency for phase separation, particularly the incongruent melting where anhydrous sodium acetate precipitates from the solution. bme.hu This phenomenon can lead to a reduction in the latent heat of fusion over repeated thermal cycles. The low solubility of anhydrous sodium acetate in water is a primary reason for this phase separation. cip.com.cn To mitigate this and improve cyclic stability, strategies such as adding thickening agents like carboxymethyl cellulose (B213188) (CMC) and incorporating additional water have been explored. cip.com.cndoi.org Research has shown that with the addition of disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate and nano-alumina as nucleating agents and sodium carboxymethyl cellulose as a thickener, the composite material can maintain a relatively stable latent heat of phase change over numerous cycles. cip.com.cn

| Property | Value | Source(s) |

| Latent Heat of Fusion | 226 - 265 kJ/kg | bme.huresearchgate.net |

| Melting Point | ~58 °C | dtu.dkdtu.dkresearchgate.net |

The specific heat capacity, which is the heat required to raise the temperature of a unit mass of a substance by one degree, is another key thermophysical property. It governs the amount of sensible heat that can be stored. For this compound, the specific heat capacity differs significantly between its solid and liquid states.

Investigations using differential scanning calorimetry (DSC) have determined the average specific heats for both phases. The values obtained from various studies show some variation, which can be attributed to differences in experimental conditions such as heating rates and sample mass. researchgate.net

| Phase | Average Specific Heat Capacity (kJ/kg·K) | Source(s) |

| Solid | 2.1 - 2.57 | researchgate.netus.es |

| Liquid | 4.88 - 5.0 | researchgate.netus.es |

To address this limitation, various strategies for enhancing thermal conductivity have been investigated. These include the incorporation of materials with high thermal conductivity into the PCM matrix. Common enhancement strategies involve:

Adding graphite (B72142) powder: Graphite is a promising additive due to its high thermal conductivity. dtu.dk Studies have shown that adding graphite powder can improve the thermal conductivity of SAT composites. doi.org

Embedding metallic structures: The use of thermally conductive metallic structures, such as those made from aluminum alloys, can significantly enhance heat transfer. researchgate.netmdpi.com

Utilizing metal foams: Copper foam has been used as a supporting matrix to improve the thermal conductivity of SAT composites. researchgate.net

Incorporating nanoparticles: Nanoparticles, such as α-Fe₂O₃ and hydrophilic graphene nanoplatelets (GNPs), have been shown to enhance thermal conductivity. utwente.nl The addition of GNPs has been reported to increase the thermal conductivity of pure SAT by 114%. utwente.nl

Supercooling Phenomena in this compound PCM Systems

A defining characteristic of this compound is its pronounced ability to supercool. dtu.dk Supercooling is the phenomenon where the material remains in its liquid state even when cooled below its normal freezing point. nih.gov

When melted this compound is cooled, it can remain in a liquid state at room temperature for extended periods, essentially storing the latent heat of fusion without significant heat loss. dtu.dkdoi.org This large degree of supercooling, while a disadvantage for applications requiring immediate heat release, can be harnessed for long-term or seasonal heat storage. dtu.dk The degree of supercooling can be significant, with reports of supercooling by as much as 33°C. researchgate.net The mechanism behind this is related to the difficulty of forming stable crystal nuclei in the absence of nucleation sites. osaka-u.ac.jp During cooling, undissolved sodium acetate can separate from the solution, which can affect the latent heat of fusion in subsequent cycles. doi.org

The initiation of crystallization from a supercooled state is governed by nucleation kinetics. Nucleation is the first step in the formation of a new thermodynamic phase. In the context of supercooled this compound, this is the formation of the first stable solid crystals.

Inhibition Strategies: For applications that leverage long-term storage via supercooling, inhibiting spontaneous nucleation is crucial. This can be achieved by:

Adding crystallization inhibitors: Substances like acetic acid, ethanol (B145695), and glycerin have been shown to prolong the supercooling time of SAT solutions from hours to several days. ascelibrary.org Acetic acid, in particular, has demonstrated a significant effect in maintaining cycling stability by inhibiting crystal growth. ascelibrary.org

Controlling thermal history: Ensuring the SAT is heated to a temperature sufficiently above its melting point (e.g., above 83°C) can help dissolve all crystal memory, promoting stable supercooling. dtu.dk

Promotion Strategies (Reducing Supercooling): For applications where timely heat release is necessary, promoting nucleation is essential to overcome supercooling. This can be achieved through:

Adding nucleating agents: This is a common method to reduce the degree of supercooling. mdpi.com Nucleating agents provide surfaces that lower the energy barrier for crystal formation. dtu.dk Commonly used nucleating agents include:

Disodium hydrogen phosphate dodecahydrate (DSP). nih.gov

Aluminum nitride (AlN) nanoparticles. nih.gov

Silver nanoparticles and nano-copper. nih.gov

Mechanical and physical methods:

Stirring: Agitation can help to suspend precipitated particles and promote the reformation of the salt hydrate (B1144303). mdpi.com

Ultrasonic and mechanical vibration: These methods can also be used to induce nucleation. mdpi.com

Electrical triggering: A novel approach involves using a small direct-current (DC) voltage to trigger crystallization on demand. researchgate.net

The effectiveness of these strategies depends on various factors, including the concentration of the additive and the operating conditions of the system.

Nucleation Kinetics and Inhibition/Promotion Strategies

Phase Separation Mitigation in this compound PCM

Another major challenge with SAT is its tendency to undergo phase separation upon melting. rsc.org This phenomenon can lead to a progressive degradation of the material's heat-storage capacity over repeated thermal cycles. nso-journal.org

This compound exhibits incongruent melting. rsc.orgdtu.dk Instead of melting into a homogeneous liquid of the same composition, it decomposes into solid, anhydrous sodium acetate (CH₃COONa) and a saturated aqueous solution. rsc.orgsemanticscholar.org This occurs because the solubility of anhydrous sodium acetate in water at the melting point (58 °C) is less than the concentration of anhydrous salt in the trihydrate crystal. csic.escip.com.cn

Due to the higher density of the anhydrous salt compared to the aqueous solution, it settles at the bottom of the container due to gravity. csic.essemanticscholar.org This segregation is often irreversible in subsequent cycles, as the settled anhydrous salt does not fully recombine with the water during freezing. csic.es This leads to a loss of latent heat capacity, as less of the material is available to undergo the phase transition. cip.com.cn This degradation is not necessarily a destructive chemical mechanism but rather a global segregation phenomenon. semanticscholar.orgresearchgate.net

A common and effective strategy to combat phase separation is the integration of thickening or gelling agents. researchgate.net These agents increase the viscosity of the molten PCM, which physically suspends the anhydrous salt particles and prevents them from settling. dtu.dk

Carboxymethyl Cellulose (CMC): CMC is a widely used and effective thickener for SAT. nih.govresearchgate.net Adding CMC has been shown to successfully suppress phase separation, thereby inhibiting the reduction in latent heat over multiple cycles. researchgate.netdtu.dk Studies have found that additions of 0.5% to 4% CMC can significantly improve the stability and heat content of SAT. dtu.dk For example, a composite with 3 wt.% CMC was found to effectively inhibit phase separation, reducing the extent of latent heat reduction from 22.44% to 9.29% in a sample also containing 5 wt.% DSP. nih.gov

Xanthan Gum (XG): Xanthan gum is another highly effective thickening agent for SAT. nih.govdtu.dk Research has shown that adding 1-1.5% (by weight) of xanthan gum can effectively inhibit phase separation. nih.gov In comparative tests, xanthan gum at concentrations of 0.3% to 0.5% was found to result in significantly higher heat content compared to SAT samples suffering from phase separation. dtu.dk In one study, xanthan gum showed the best thickening effect compared to other agents, with no layer phenomenon observed after heating at 75 °C. nih.gov

Other materials like starch and bentonite (B74815) have also been used as thickeners, though often with a more significant loss in enthalpy. researchgate.net

To create a practical and reliable PCM, SAT is often formulated into a composite material that includes nucleating agents to control supercooling, thickening agents to prevent phase separation, and sometimes thermally conductive enhancers to improve heat transfer rates. cip.com.cnrsc.org

Several effective composite formulations have been developed:

SAT/DSP/CMC: A composite using Disodium Hydrogen Phosphate Dodecahydrate (DSP) as a nucleating agent and Carboxymethyl Cellulose (CMC) as a thickener is a common and well-studied combination. asme.orgnih.gov A formulation with 2 wt% DSP and 2 wt% CMC showed excellent performance in reducing supercooling. iaea.org Another study with 5 wt% DSP and 3 wt% CMC demonstrated a significant reduction in latent heat degradation after cycling. nih.gov

SAT/Thickener/Graphite: Expanded graphite (EG) is frequently added to SAT composites to enhance thermal conductivity. dtu.dkrsc.org One study prepared a composite with 0.5 wt% gelatin as a thickener and 2 wt% DSP as a nucleating agent, which inhibited phase separation and reduced supercooling, while the addition of EG increased thermal conductivity by 205.1%. rsc.org Another formulation combined 5 wt% CMC with 2.5 wt% EG, achieving a thermal conductivity of 1.85 W/m·K. dtu.dk

SAT/DSP/Nanoalumina/CMC: A complex composite was formulated using DSP and nanoalumina as nucleating agents and CMC as a thickener. This material showed stable supercooling performance even after 500 thermal cycles. cip.com.cn

These composite approaches aim to address the inherent drawbacks of pure SAT, creating a more stable and efficient material for thermal energy storage applications. iaea.orgcip.com.cn

Performance Evaluation of this compound-Based PCMs

The practical application of this compound in thermal energy storage systems necessitates a thorough evaluation of its performance, particularly its stability over repeated thermal cycles and its behavior during charging and discharging.

Thermal Cycling Stability and Durability Assessments

A significant challenge with this compound is its tendency for phase separation and supercooling, which can affect its long-term stability and performance. dtu.dkcip.com.cn Research has shown that without modification, the discharged thermal energy from this compound can decrease over repeated cycles. repec.org For instance, a study on a composite with 9% extra water showed a reduction in discharged thermal energy from 194 kJ/kg to 179 kJ/kg after 20 cycles. hw.ac.uk

To address these issues, various additives are incorporated. Thickening agents like carboxymethyl cellulose (CMC) and xanthan gum help to prevent phase separation, ensuring a more stable energy content and cycling stability. dtu.dkresearchgate.net In one study, a composite containing 1% CMC maintained a stable discharge thermal energy of 205 kJ/kg over six cycles. hw.ac.uk Another investigation demonstrated that a composite with 0.5% xanthan rubber remained stable, while a mixture with extra water showed a decline in discharged heat over cycles. repec.org Nucleating agents, such as disodium hydrogen phosphate dodecahydrate, are used to control supercooling. cip.com.cn A composite with this nucleating agent, along with nanoalumina and CMC, was able to nucleate effectively and maintain relatively stable supercooling after 500 cycles. cip.com.cn

However, the addition of these substances can also influence other properties. For example, the heat exchange capacity rate during charging was found to be significantly lower for a unit with SAT and xanthan rubber compared to one with SAT and extra water, due to reduced convection in the thickened material. repec.org

Table 1: Thermal Cycling Performance of this compound Composites

| Composite Material | Number of Cycles | Initial Discharged Heat (kJ/kg) | Final Discharged Heat (kJ/kg) | Stability |

|---|---|---|---|---|

| SAT with 9% extra water | 20 | 194 | 179 | Decreased |

| SAT with 1% CMC | 6 | 205 | 205 | Stable |

| SAT with 0.5% Xanthan rubber | Multiple | Stable | Stable | Stable |

| SAT with extra water | Multiple | Decreased | Decreased | Decreased |

| SAT with disodium hydrogen phosphate dodecahydrate, nanoalumina, and CMC | 500 | - | - | Stable supercooling |

Charging and Discharging Characteristics in Latent Heat Thermal Energy Storage (LHTES) Systems

The charging and discharging behavior of this compound in LHTES systems is critical for their practical implementation. During charging, heat is absorbed by the PCM, causing it to melt. The efficiency of this process is influenced by factors such as the heat transfer fluid's flow rate and inlet temperature. researchgate.net Natural convection plays a dominant role in the heat transfer process once the PCM is in its liquid state. e3s-conferences.org

Discharging involves the release of stored latent heat as the PCM solidifies. A key challenge here is managing the supercooling phenomenon, where the material remains in a liquid state below its melting point. hw.ac.uk While this can be a drawback for short-term storage, it is a valuable characteristic for long-term or seasonal storage, as the latent heat can be stored with minimal loss until crystallization is triggered. dtu.dkhw.ac.uk

Experimental studies on LHTES units have provided valuable data on performance. In one study of a 137.8 kg PCM unit, after a full charge to 92°C, the system could release 13.7 kWh of sensible heat for short-term use and 7.8 kWh of latent heat for long-term use. dtu.dk The this compound in this system remained in a stable supercooled state in 66% of the test cycles. researchgate.net Another investigation with ten identical 35 kg units found that stable supercooling was achieved in 62% of the test cycles, with charging temperatures of 89°C or 92°C yielding the best results. doi.orgdtu.dk

The design of the heat exchanger within the LHTES unit significantly impacts charging and discharging times. The use of fins can reduce charging and discharging durations by 28% and 25%, respectively. e3s-conferences.orgresearchgate.net

Table 2: Charging and Discharging Performance of a this compound LHTES Unit

| Parameter | Value |

|---|---|

| PCM Mass | 137.8 kg |

| Water Volume | 75 L |

| Full Charge Temperature | 92 °C |

| Stored Heat (Charging) | 21.7 kWh |

| Sensible Heat Released (Short-term) | 14.0 kWh |

| Latent Heat Released (Long-term) | 7.6 kWh |

| Supercooling Success Rate | 66% |

Long-Term Thermal Energy Storage System Design and Optimization

For long-term thermal energy storage, the ability of this compound to remain in a stable supercooled state is a key advantage. dtu.dk This allows for the storage of heat over extended periods with minimal thermal loss. dtu.dk The design of such systems focuses on ensuring the stability of this supercooling and optimizing heat transfer.

One critical design aspect is managing the expansion and contraction of the PCM during phase change. A closed chamber can lead to pressure buildup, which may compromise the stability of the supercooling. dtu.dkresearchgate.net This can be mitigated by incorporating an expansion tank. dtu.dkdtu.dk

Computational Fluid Dynamics (CFD) models are instrumental in optimizing the design of these storage systems. dtu.dkdtu.dk Studies have shown that factors like the flow direction of the heat transfer fluid and the size of the inlet can significantly impact performance. dtu.dkresearcher.life For instance, moving the inlet from the bottom to the top of the storage unit can shorten the time required to completely melt the PCM by 50%. dtu.dkresearcher.life The addition of a porous plate can also eliminate uneven flow distribution and reduce charging time by 28%. dtu.dkresearcher.life

TRNSYS simulations have demonstrated the potential of these systems. A solar combi system with four 200 kg this compound modules was shown to achieve a solar fraction of 80% for a low-energy house in Danish climatic conditions. dtu.dk

Computational and Theoretical Modeling of PCM Behavior

Computational and theoretical models are essential tools for understanding and predicting the complex behavior of this compound as a PCM. These models provide insights into heat transfer, crystallization kinetics, and thermodynamic properties, which are crucial for designing efficient and reliable thermal energy storage systems.

Numerical Simulations of Heat Transfer and Crystallization

Numerical simulations, often employing CFD, are used to model the heat transfer and phase change processes within LHTES systems. dtu.dk These models can predict temperature distributions, melting and solidification fronts, and the effects of natural convection. dtu.dk The enthalpy-porosity method is a common technique used to simulate the melting and crystallization of the PCM. dtu.dk

Validation of these models is achieved by comparing simulation results with experimental data. dtu.dkdtu.dk Validated models can then be used to investigate various design parameters and optimize system performance. dtu.dkdtu.dk For example, simulations have been used to analyze the impact of fin design, showing that a T-shaped fin can lead to a lower degree of supercooling compared to a standard fin shape. tandfonline.com

Simulations have also been used to study the solidification process of supercooled sodium acetate aqueous solution. hw.ac.uk These models can predict the thermal discharge performance of the storage system and analyze the influence of factors like ambient temperature and the flow rate of the heat transfer fluid. hw.ac.uk

Thermodynamic Modeling of Phase Equilibria and Transitions

Thermodynamic modeling is crucial for understanding the phase behavior of this compound, including its melting and solidification characteristics. The melting point of pure this compound is 58°C, and it has a latent heat of fusion of 264 kJ/kg. hw.ac.uk

Phase diagrams are used to analyze the phase separation that can occur in this compound. cip.com.cn The incongruent melting of this salt hydrate can lead to the formation of anhydrous sodium acetate, which has low solubility in water and can reduce the latent heat capacity of the material. cip.com.cn Thermodynamic models help in understanding these phase equilibria and in developing strategies to mitigate phase separation, such as the addition of extra water or thickening agents. hw.ac.uk

The supercooling phenomenon is another key aspect studied through thermodynamic modeling. The degree of supercooling can be influenced by factors such as the cooling rate and the presence of nucleating agents. tandfonline.com Thermodynamic models can help in predicting the conditions under which stable supercooling can be achieved, which is essential for long-term energy storage applications. dtu.dk

Chemical Reactivity and Catalysis in Synthetic Chemistry

Acid-Base Chemistry and Buffer System Dynamics

The most prominent application of sodium acetate (B1210297) trihydrate in controlling chemical reactions stems from its acid-base properties and its central role in the formation of buffer solutions.

When dissolved in water, sodium acetate trihydrate dissociates completely into sodium ions (Na⁺) and acetate ions (CH₃COO⁻). patsnap.comquora.com The water molecules of hydration become part of the solvent. quora.com The sodium ion is a spectator ion and does not react with water. quora.comlibretexts.org However, the acetate ion, being the conjugate base of a weak acid (acetic acid, CH₃COOH), undergoes hydrolysis by reacting with water. patsnap.comquora.comquora.com This reaction establishes an equilibrium, producing acetic acid and hydroxide (B78521) ions (OH⁻). patsnap.comquora.comquora.com

Hydrolysis of Acetate Ion: CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq) patsnap.comquora.com

This production of hydroxide ions results in an aqueous solution of sodium acetate having a pH slightly above 7, making it mildly alkaline. patsnap.comquora.com This inherent basicity is the foundation of its pH control mechanism.

When combined with its conjugate acid, acetic acid, a sodium acetate solution forms a highly effective buffer. libretexts.orgatamanchemicals.compearson.comopenstax.org A buffer is a solution that resists significant changes in pH upon the addition of small amounts of a strong acid or a strong base. libretexts.orgopenstax.org The mechanism relies on the presence of both the weak acid (acetic acid) and its conjugate base (acetate ion) in appreciable amounts. openstax.org

Sodium acetate is widely used as a buffering agent to maintain a stable pH in a variety of industrial and laboratory-based chemical reactions. cneastchem.comguidechem.compatsnap.comalfa-chemistry.com Many chemical and biochemical processes are highly pH-dependent, and maintaining a constant pH is crucial for reaction efficiency, product yield, and the stability of reactants and catalysts. atamanchemicals.compatsnap.comchinayyhg.com

The acetic acid/sodium acetate buffer system operates by neutralizing added acids and bases. pearson.comxaktly.com

Neutralization of Added Acid (H⁺): If a strong acid is added to the buffer, the acetate ions (from sodium acetate) react with the excess hydrogen ions (H⁺) to form weak acetic acid. This conversion of a strong acid to a weak acid minimizes the decrease in pH. pearson.comxaktly.com CH₃COO⁻(aq) + H⁺(aq) → CH₃COOH(aq) pearson.com

Neutralization of Added Base (OH⁻): If a strong base is added, the acetic acid in the buffer donates a proton to the hydroxide ions (OH⁻) to form water and acetate ions. This neutralizes the added base, preventing a significant increase in pH. pearson.comxaktly.com CH₃COOH(aq) + OH⁻(aq) → CH₃COO⁻(aq) + H₂O(l) pearson.com

This buffering capacity is vital in numerous applications, including biochemical studies of enzymes, where pH changes can alter protein structure and function. openstax.orgnih.gov The table below summarizes the pH changes in a buffered versus an unbuffered solution, illustrating the effectiveness of an acetate buffer.

| Solution | Initial pH | Action | Final pH | pH Change |

| Unbuffered Solution | 4.74 | Addition of 1.0 mL of 0.10 M NaOH to 100 mL | 11.00 | +6.26 |

| Acetate Buffer (0.10 M CH₃COOH + 0.10 M CH₃COONa) | 4.74 | Addition of 1.0 mL of 0.10 M NaOH to 100 mL | 4.75 | +0.01 |

| Data adapted from Chemistry 2e, OpenStax. openstax.org |

Reactions as a Chemical Reagent

Beyond its role in pH control, this compound serves as an active chemical reagent in various organic transformations. guidechem.compatsnap.com

Sodium acetate is frequently employed in esterification and acetylation reactions. cneastchem.compatsnap.com In esterification, it can be used to form an ester from an alkyl halide. The acetate ion acts as a nucleophile, displacing the halide. wikipedia.org

Esterification Example: CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr wikipedia.org (Sodium acetate) + (Bromoethane) → (Ethyl acetate) + (Sodium bromide)

Research has shown that this compound can act as a very inexpensive, mild, and efficient catalyst for the acetylation of alcohols, phenols, and thiols. researchgate.net In a study by Mojtahedi and Samadian, various alcohols and phenols were acetylated at room temperature using acetic anhydride (B1165640) in the presence of only catalytic amounts of this compound under solvent-free conditions. researchgate.net This method proved to be rapid and effective. researchgate.net

Catalytic Acetylation Conditions:

| Reactant Type | Acetylating Agent | Catalyst | Conditions |

|---|---|---|---|

| Alcohols, Phenols, Thiols | Acetic Anhydride | This compound | Solvent-free, Room Temperature |

Data from Mojtahedi, M. M., & Samadian, S. (2013). researchgate.net

Under forcing conditions, such as pyrolysis in the presence of a strong base like sodium hydroxide, sodium acetate undergoes decarboxylation to produce methane (B114726) and sodium carbonate. wikipedia.org

Decarboxylation of Sodium Acetate: CH₃COONa + NaOH → CH₄ + Na₂CO₃ wikipedia.org

The catalyst significantly influences this reaction; calcium oxide is commonly used. wikipedia.org More recent research has explored alternative decarboxylation methods. For instance, photoredox/cobalt dual catalysis can achieve decarboxylative elimination from carboxylic acids, where sodium acetate is used as the base to deprotonate the carboxylic acid, facilitating the process. unl.edu In hydrothermal gasification processes, sodium acetate is a model intermediate compound, and its decomposition (decarboxylation) to methane is observed at temperatures around 380°C and above. researchgate.net Furthermore, the photocatalytic decarboxylation of aqueous acetic acid and sodium acetate mixtures has been demonstrated using n-type TiO₂ powder as a catalyst to yield methane as the primary product. google.com

Sodium acetate is also utilized as a catalyst in certain condensation reactions. cneastchem.compatsnap.com A key example is in the synthesis of polyesters. brainly.com Polyesters are formed through the condensation reaction between a diol and a dicarboxylic acid. brainly.com In this process, sodium acetate acts as a basic catalyst. Its mechanistic role is to neutralize the acidic protons of the dicarboxylic acid, which can otherwise hinder the reaction. brainly.com By facilitating the deprotonation, it promotes the efficient formation of the ester linkages that constitute the polymer chain. brainly.com

Catalytic Applications of this compound

This compound (CH₃COONa·3H₂O) serves as an effective and economical catalyst in various chemical reactions, promoting transformations under mild and environmentally friendly conditions.

This compound has been identified as a highly efficient catalyst for the acetylation of alcohols, phenols, and thiols. scispace.com This process is a fundamental method for protecting hydroxyl groups during complex synthetic procedures. scispace.com The reaction typically utilizes acetic anhydride in the presence of catalytic amounts of this compound. scispace.comresearchgate.net

A significant advantage of this protocol is that it can be conducted under solvent-free conditions at room temperature, offering a green and economical alternative to traditional methods that often require toxic catalysts, excessive reagents, or harsh conditions. scispace.comresearchgate.netresearchgate.net The use of this compound, an inexpensive and mild reagent, allows for the rapid and efficient synthesis of a wide range of acetate and thioacetate (B1230152) derivatives in high yields. scispace.comjmchemsci.com Research has demonstrated the chemoselective protection of less sterically hindered alcohols and phenols using this method. scispace.comresearchgate.net The general procedure involves stirring a mixture of the alcohol or thiol with acetic anhydride and a catalytic quantity (e.g., 10 mol%) of this compound until the reaction is complete. scispace.comresearchgate.net

In the field of materials science, this compound plays a crucial role as a reducing agent for the synthesis of graphene nanosheets. sigmaaldrich.comidealmedical.co.zaeconogreen.com.sg This method involves the chemical reduction of graphene oxide (GO) under moderate conditions. sigmaaldrich.comidealmedical.co.zashopee.com.my This approach is considered environmentally friendly due to the use of a non-toxic and low-cost reducing agent, which avoids the generation of hazardous waste. researchgate.net

The process effectively removes most of the oxygen-containing functional groups from the graphene oxide structure, which restores the conjugated electronic structure of graphene. researchgate.net This restoration is key to achieving the desired thermal and electrical properties of the resulting reduced graphene oxide (RGO). researchgate.net The use of this compound presents a simple and sustainable pathway for the large-scale production of graphene-based materials. econogreen.com.sgshopee.com.myresearchgate.net

Intermediate in Organic Compound Manufacturing

This compound is a versatile intermediate in the industrial synthesis of various organic compounds, valued for its properties as a base, buffering agent, and reactant. tnjchem.comgoogle.com

In the dye and pigment industry, this compound is used for several purposes. guidechem.comatamanchemicals.com It acts as a neutralizing agent for strong acid streams, such as sulfuric acid, which are common byproducts in dye synthesis. atamanchemicals.comvishnupriya.innandosal.com It also functions as a photoresist when using certain types of dyes, like aniline (B41778) dyes. atamanchemicals.comvishnupriya.innandosal.com

A specific application includes its use as a base in condensation reactions. For instance, in one of the steps for synthesizing the historic pigment Tyrian purple (6,6′-dibromoindigo), sodium acetate is used as the base in acetic anhydride solvent for the Claisen condensation of a precursor molecule. nih.gov It is also used to neutralize and buffer diazonium salt solutions during the synthesis of azo dyes, ensuring the correct pH for the coupling reaction. nih.gov

Sodium acetate is a key reagent in the Perkin reaction, a classic method for synthesizing cinnamic acid and its derivatives. jocpr.com This reaction typically involves heating benzaldehyde (B42025) with acetic anhydride and anhydrous sodium acetate. jocpr.com Cinnamic acid derivatives are important precursors for pharmaceuticals, perfumes, and other fine chemicals. jocpr.comresearchgate.net

Modern modifications to the Perkin reaction have been developed to improve efficiency and reduce reaction times. researchgate.netresearchgate.net One such improvement involves the use of microwave irradiation in the presence of catalysts, including small amounts of this compound, which can lead to expressive yields under mild conditions. researchgate.netresearchgate.net

This compound is utilized in the chemical industry for the manufacture of diazo compounds. vishnupriya.innandosal.com Diazotization reactions, which form diazonium salts from primary aromatic amines, are highly pH-sensitive. This compound is added to the reaction mixture to act as a buffer, maintaining the pH in the mildly acidic range required for the reaction to proceed efficiently. nandosal.comcalpaclab.com For example, during the synthesis of certain intermediates, a diazonium solution is neutralized with this compound to achieve a specific pH (around 3) before proceeding to the next step. nih.gov

Advanced Applications in Materials Science and Engineering

Concrete Science and Durability Enhancement

In the field of concrete science, sodium acetate (B1210297) trihydrate is utilized as a specialized admixture and sealant to improve the longevity and resilience of concrete structures.

Sodium acetate trihydrate serves as an effective concrete sealant to mitigate water damage. nandosal.comrxmarine.commahaautomation.comatamanchemicals.com Its mechanism of action is based on its hygroscopic nature and ability to crystallize within the porous matrix of concrete. brunel.ac.ukresearchgate.net When applied to a concrete surface, a sodium acetate solution seeps into the pores and capillaries. researchgate.netsciencedaily.com Upon interaction with water, the sodium acetate hardens and forms crystals. sciencedaily.com

These crystals expand and swell, effectively filling and blocking the pores and micro-cracks, which significantly reduces the ingress of additional water. researchgate.netsciencedaily.com This process creates a hydrophobic barrier that repels excess water. brunel.ac.uk A unique characteristic of this sealing mechanism is its reversibility; under dry conditions, the crystals shrink, allowing trapped moisture to evaporate from the concrete. sciencedaily.comglobalspec.com This behavior effectively creates a one-way valve, preventing water penetration while permitting the concrete to breathe. globalspec.com This action is crucial for protecting concrete from the damaging effects of freeze-thaw cycles, where the expansion of freezing water within pores can lead to cracking and spalling. patsnap.commdpi.com

Table 1: Research Findings on Sodium Acetate in Concrete

| Research Focus | Key Findings | References |

| Mechanism of Action | Seeps into concrete pores, crystallizes upon contact with water, and swells to block further moisture entry. researchgate.netsciencedaily.com Acts as a one-way valve, allowing moisture to evaporate in dry conditions. sciencedaily.comglobalspec.com | researchgate.netsciencedaily.comglobalspec.com |

| Durability Enhancement | Reduces water permeability, thereby increasing the service life of the concrete. sciencedaily.com Mitigates damage from freeze-thaw cycles. patsnap.com | sciencedaily.compatsnap.com |

| Influence of Concrete Mix | Effectiveness can vary with the water-to-cement (w/c) ratio. Lower w/c ratios with 4% sodium acetate showed the least mass loss in freeze-thaw tests. Higher w/c ratios (0.40 and 0.46) with 4% sodium acetate showed increased damage. brunel.ac.uk | brunel.ac.uk |

| Compressive Strength | An enhancement of 64% in compressive strength was observed in concrete with a w/c ratio of 0.32 containing 4% sodium acetate and cured at 60 °C. researchgate.net | researchgate.net |

Sodium acetate-based sealants are recognized as an environmentally benign alternative to conventional sealing agents like epoxies. nandosal.comatamanchemicals.comsciencedaily.comatamanchemicals.com Its lower corrosivity (B1173158) compared to traditional de-icing salts, such as sodium chloride, is a significant environmental advantage, as it reduces damage to infrastructure and vehicles. patsnap.com The use of sodium acetate in concrete can also contribute to more energy-efficient construction processes by potentially reducing curing times and the associated energy requirements. patsnap.com This reduction in energy consumption translates to a lower carbon footprint for construction projects. patsnap.com

From a cost-benefit perspective, sodium acetate is generally considered a cheaper alternative to epoxy-based sealants for protecting concrete against water permeation. nandosal.commahaautomation.comatamanchemicals.commdpi.com However, the initial raw material and production costs for incorporating sodium acetate into construction materials can be higher than those for traditional additives. patsnap.com The long-term economic viability is supported by reduced maintenance costs and the extended service life of the treated infrastructure. patsnap.com

Table 2: Environmental and Economic Profile of Sodium Acetate Sealants

| Aspect | Details | References |

| Environmental | Considered environmentally benign. nandosal.comsciencedaily.comatamanchemicals.com Lower corrosivity than traditional de-icing salts. patsnap.com Can reduce energy consumption and greenhouse gas emissions in concrete production. patsnap.compatsnap.com | nandosal.comsciencedaily.compatsnap.comatamanchemicals.compatsnap.com |

| Cost-Effectiveness | Cheaper than commonly used epoxy alternatives for water sealing. nandosal.commahaautomation.comatamanchemicals.com Initial implementation costs may be higher than traditional additives. patsnap.com | nandosal.commahaautomation.compatsnap.comatamanchemicals.com |

| Overall Benefit | Positive cost-benefit is anticipated through enhanced durability and reduced need for repairs, extending the lifespan of concrete structures. patsnap.comcptechcenter.org | patsnap.comcptechcenter.org |

Polymer Science and Rubber Technology

In polymer and rubber industries, this compound functions as a critical process additive, particularly in the production of synthetic rubbers and textiles.

This compound plays a significant role as a retarder in the vulcanization of synthetic rubbers like chloroprene (B89495) (neoprene). nandosal.comatamanchemicals.comatamanchemicals.comvishnupriya.inthermofisher.krsodiumacetate.intailiang.co.thwikipedia.orgtradeindia.comedta-chelate.com Vulcanization is a chemical process that converts natural rubber and certain synthetic rubbers into more durable materials by forming cross-links between polymer chains. While accelerators are often used to reduce curing time, controlling the rate of this reaction is crucial to prevent "scorch," or premature vulcanization, which can ruin the material. google.com Sodium acetate helps to impede the vulcanization process, providing better control over the curing cycle and ensuring the final product achieves the desired physical properties, such as tensile strength. edta-chelate.comgoogle.com

Static electricity buildup is a common problem in the textile industry, particularly during the processing of natural and synthetic fibers. This compound is used as an anti-static agent to address this issue. atamanchemicals.comcredenceresearch.com For instance, in the manufacturing of disposable cotton pads, it is applied to eliminate static buildup. atamanchemicals.comatamanchemicals.comwikipedia.org By neutralizing static charges, it facilitates smoother processing, improves the quality of the final textile product, and enhances the wearing quality of finished fabrics. sodiumacetate.incredenceresearch.compatsnap.com

Nanomaterials and Catalyst Precursors

This compound is an important precursor material in the burgeoning fields of nanotechnology and catalysis. atamanchemicals.comthegoodscentscompany.comamericanelements.com Acetates, in general, are valued as starting materials for producing ultra-high purity compounds and nanoscale materials due to their decomposition properties. atamanchemicals.comthegoodscentscompany.com

In catalysis, sodium acetate has been used as a precursor to synthesize novel catalysts with improved performance for various industrial processes. patsnap.com For example, researchers have incorporated it into zeolite frameworks to create catalysts with enhanced selectivity and stability for petrochemical applications, such as the conversion of methanol (B129727) to olefins. patsnap.com It has also been explored in the development of catalysts for biomass conversion. patsnap.com

In nanotechnology, sodium acetate serves as a versatile precursor for fabricating a wide array of nanostructures, including graphene nanosheets and other nanoparticles. patsnap.comresearchgate.net It can function as both a reducing agent and a structure-directing agent, which is essential for controlling the size, shape, and properties of the resulting nanomaterials. patsnap.com For instance, it has been used as a reducing agent in the chemical reduction of graphene oxide. researchgate.net Furthermore, its use in synthesizing nanostructured phase change materials (PCMs) for thermal energy storage is an active area of research, aiming to improve heat transfer and stability. patsnap.comasme.orgresearchgate.net

Production of Ultra-High Purity Compounds

This compound serves as an excellent precursor for the production of ultra-high purity compounds. Acetates, in general, are favored in chemical synthesis for this purpose. repec.orgresearchgate.netmdpi.comacs.org The salt can be decomposed through heating, and its moderate water solubility allows it to be a readily available source of sodium ions in solution-based processes. repec.orgresearchgate.net This characteristic is crucial in manufacturing processes where contaminants can significantly alter the properties of the final material. The use of this compound as a starting material facilitates the synthesis of compounds with minimal impurities, which is essential for applications in electronics, catalysis, and other high-technology fields.

Synthesis of Nanoscale Materials (Nanoparticles and Nanopowders)

The synthesis of nanoscale materials is another area where this compound finds significant application. repec.orgresearchgate.netmdpi.com It functions as a key precursor in the fabrication of various nanostructures. researchgate.net For example, research has demonstrated its use in the pyrolysis process to create hard carbon nanostructures with optimized porosity, which are then used as high-performance anodes in sodium-ion batteries. researchgate.net